molecular formula C11H16O B12938775 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one

3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one

Cat. No.: B12938775
M. Wt: 164.24 g/mol
InChI Key: YZMLXVLBNMXNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bicyclo[111]pentan-1-yl)cyclohexan-1-one is a compound that features a unique bicyclo[111]pentane structure fused to a cyclohexanone ringThe bicyclo[1.1.1]pentane moiety is known for its rigidity and ability to act as a bioisostere for phenyl rings, which can enhance the pharmacokinetic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by its attachment to the cyclohexanone ring. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane .

Industrial Production Methods: Large-scale production of bicyclo[1.1.1]pentane derivatives can be challenging due to the strain in the bicyclic system. recent advancements have enabled the synthesis of these compounds on a kilogram scale using photochemical methods and other scalable techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one exerts its effects is primarily through its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane moiety can mimic the geometry of phenyl rings, allowing it to interact with biological targets in a similar manner. This can lead to enhanced binding affinity and specificity for certain receptors or enzymes .

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, known for its rigidity and use as a bioisostere.

    Cubane: Another rigid, cage-like structure used in medicinal chemistry.

    Adamantane: A tricyclic hydrocarbon with applications in drug design.

Uniqueness: 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one is unique due to the combination of the bicyclo[1.1.1]pentane core with a cyclohexanone ring. This fusion provides a distinct three-dimensional structure that can enhance the pharmacokinetic properties of drug candidates, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)cyclohexan-1-one

InChI

InChI=1S/C11H16O/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h8-9H,1-7H2

InChI Key

YZMLXVLBNMXNBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C23CC(C2)C3

Origin of Product

United States

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